molecular formula C6H8N2O2S B011288 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid CAS No. 100114-41-8

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid

Cat. No. B011288
M. Wt: 172.21 g/mol
InChI Key: VJYCHPGHOKIDDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid, including its synthesis from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, highlights the chemical versatility and potential biological activity of these compounds. Some synthesized derivatives have shown antimicrobial activity and effects on plant growth, indicating the broad utility of this chemical framework (Mickevičius et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid derivatives has been elucidated through various synthetic and analytical techniques. For instance, the use of X-ray crystallography confirmed the stereochemical structure of related compounds, underscoring the importance of structural analysis in understanding the compound's chemical behavior and potential applications (Kanai et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid and its derivatives are key to their functionalization and application. For instance, the reaction of 3-amino(thioxo)methylcarbamoylpropanoic acid with various substrates to create a combinatorial library demonstrates the compound's reactivity and potential for creating diverse molecular entities (Zhuravel et al., 2005).

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the synthesis of novel α-aminophosphonates derivatives, which have shown potential antimicrobial activity .
  • Methods of Application : The compound was used in the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation to synthesize the derivatives .
  • Results : The synthesized compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria strains, with MIC values ranging between 0.25 and 128 μg/mL. Some compounds also exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .

Industrial Applications

  • Scientific Field : Industrial Chemistry
  • Application Summary : This compound is commercially available and can be used in various industrial applications .
  • Methods of Application : The specific methods of application in industrial settings would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Antiparkinsonian Drugs

  • Scientific Field : Neuropharmacology
  • Application Summary : 2-Aminothiazole derivatives, which include “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid”, are used in the synthesis of antiparkinsonian drugs and dopamine agonists .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Antibacterial Drugs

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Aminothiazole derivatives are used in the synthesis of antibacterial drugs .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Antiasthmatic Drugs

  • Scientific Field : Pulmonary Pharmacology
  • Application Summary : 2-Aminothiazole derivatives are used in the synthesis of antiasthmatic drugs .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Antitumor or Cytotoxic Drugs

  • Scientific Field : Oncology
  • Application Summary : Thiazole derivatives have been observed to have antitumor and cytotoxic activities .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Synthesis of Unique Chemicals

  • Scientific Field : Industrial Chemistry
  • Application Summary : This compound is used in the synthesis of unique chemicals for early discovery researchers .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Antihypertensive Drugs

  • Scientific Field : Cardiovascular Pharmacology
  • Application Summary : Thiazole derivatives, including “3-(2-Amino-1,3-thiazol-4-yl)propanoic acid”, have been observed to have antihypertensive activity .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Anti-Inflammatory Drugs

  • Scientific Field : Immunopharmacology
  • Application Summary : Thiazole derivatives have been observed to have anti-inflammatory activity .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Antischizophrenia Drugs

  • Scientific Field : Neuropsychopharmacology
  • Application Summary : Thiazole derivatives have been observed to have antischizophrenia activity .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Anti-HIV Drugs

  • Scientific Field : Antiviral Research
  • Application Summary : Thiazole derivatives have been observed to have anti-HIV activity .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

Hypnotics

  • Scientific Field : Psychopharmacology
  • Application Summary : Thiazole derivatives have been observed to have hypnotics activity .
  • Methods of Application : The specific methods of application would depend on the particular use case .
  • Results : The outcomes would also vary based on the specific application .

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-6-8-4(3-11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYCHPGHOKIDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280749
Record name 3-(2-amino-1,3-thiazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid

CAS RN

100114-41-8
Record name 3-(2-amino-1,3-thiazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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